Chemical properties of Ethyl 3-chloro-1H-indazole-4-carboxylate
Chemical properties of Ethyl 3-chloro-1H-indazole-4-carboxylate
Technical Monograph: Ethyl 3-chloro-1H-indazole-4-carboxylate
Executive Summary: The Scaffold Advantage
Ethyl 3-chloro-1H-indazole-4-carboxylate represents a high-value "privileged scaffold" in modern medicinal chemistry, particularly within the kinase inhibitor and GPCR ligand space. Its structural utility is derived from its orthogonal reactivity :
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C3-Chloro Handle: A pre-installed electrophile ready for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to access biaryl systems.
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C4-Ester Motif: A masked carboxylic acid positioned to exploit the peri-space, offering a vector for solubility-enhancing groups or specific hydrogen bonding interactions.
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Indazole Core: A bioisostere of indole and purine, capable of bidentate hydrogen bonding (donor-acceptor) in the hinge region of kinase ATP-binding pockets.
This guide provides a comprehensive analysis of its chemical properties, synthetic accessibility, and functionalization logic for drug discovery campaigns.
Physicochemical Profile
The following data characterizes the core scaffold. Where experimental values for this specific ester are unavailable, values are predicted based on high-fidelity QSAR models of the 3-chloroindazole class.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₀H₉ClN₂O₂ | Core building block |
| Molecular Weight | 224.64 g/mol | Fragment-like space (<300 Da) |
| Appearance | Off-white to pale yellow solid | Typical of halogenated indazoles |
| Predicted LogP | 2.8 – 3.2 | Moderate lipophilicity; suitable for cell permeability |
| pKa (N1-H) | ~13.5 (DMSO) | Weakly acidic; deprotonatable by carbonates/hydrides |
| H-Bond Donors | 1 (N1-H) | Critical for Hinge Binding (Kinases) |
| H-Bond Acceptors | 3 (N2, C=O, Ester O) | Vector for solvent/protein interaction |
| Solubility | DMSO, DMF, DCM, EtOAc | Poor in water; requires organic co-solvents |
Synthetic Architecture
The synthesis of Ethyl 3-chloro-1H-indazole-4-carboxylate is non-trivial due to the specific substitution pattern. The most robust route avoids late-stage chlorination of the electron-deficient ester, instead favoring early-stage functionalization.
Retrosynthetic Analysis
The following Graphviz diagram visualizes the strategic disconnections.
Figure 1: Retrosynthetic map highlighting the conversion of the acid intermediate to the target ester.
Primary Synthetic Route (Protocol)
Step 1: Chlorination of the Indazole Core Rationale: Direct chlorination at C3 is favored by the electron-rich nature of the pyrazole ring, even with the electron-withdrawing carboxyl group at C4.
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Dissolve 1H-indazole-4-carboxylic acid (1.0 eq) in DMF or Acetonitrile.
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Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature.
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Heat to 60°C for 4–6 hours. Monitor by LCMS for conversion of SM (M+1: 163) to Product (M+1: 197/199).
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Workup: Pour into water, filter the precipitate, and dry.
Step 2: Fischer Esterification Rationale: Acid-catalyzed esterification is preferred over alkylation (EtI/Base) to avoid N-alkylation side products.
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Suspend 3-chloro-1H-indazole-4-carboxylic acid in absolute Ethanol (0.2 M).
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Add conc. H₂SO₄ (catalytic, 0.5 eq) or Thionyl Chloride (1.5 eq) dropwise at 0°C.
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Reflux for 12 hours.
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Neutralize with NaHCO₃ (aq) and extract with Ethyl Acetate.
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Purify via flash chromatography (Hexane/EtOAc) to yield Ethyl 3-chloro-1H-indazole-4-carboxylate .
Reactivity & Functionalization Logic
For the medicinal chemist, this molecule is a "hub" intermediate. The reactivity profile is dictated by the electronic interplay between the electron-withdrawing ester and the halogenated pyrazole ring.
Functionalization Flowchart
Figure 2: Divergent synthesis pathways. The C3-Cl bond is the primary vector for increasing molecular complexity.
Critical Workflow: C3-Suzuki Coupling
The C3-chlorine is activated for oxidative addition by Palladium, making it an excellent partner for Suzuki-Miyaura coupling.
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Catalyst Choice: Pd(dppf)Cl₂[1]·DCM or Pd(PPh₃)₄ are standard. For sterically hindered boronic acids, switch to Pd₂(dba)₃/XPhos.
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Base: Na₂CO₃ (mild) or K₃PO₄ (robust).
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Solvent: Dioxane/Water (4:1) is critical to solubilize the inorganic base and facilitate the transmetallation step.
Protocol:
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Charge flask with Ethyl 3-chloro-1H-indazole-4-carboxylate (1.0 eq), Aryl Boronic Acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
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Purge with Nitrogen/Argon.
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Add degassed Dioxane/Water (4:1).
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Heat to 90°C for 2–4 hours.
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Observation: The reaction is generally clean; however, hydrolysis of the ethyl ester (to the acid) can occur if the base concentration is too high or reaction time is prolonged.
Regioselectivity: N1 vs. N2 Alkylation
When introducing solubilizing tails (e.g., alkyl halides), indazoles can alkylate at N1 or N2.
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Thermodynamic Control: N1-alkylation is generally favored (typically 4:1 to 10:1 ratio) due to the aromatic stability of the benzenoid ring in the N1-isomer.
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Conditions: Use Cesium Carbonate (Cs₂CO₃) in DMF. The "Cesium Effect" often enhances N1 selectivity and yield compared to NaH or K₂CO₃.
Applications in Drug Discovery
This scaffold is specifically engineered for Kinase Inhibitor design.
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Hinge Binding: The N1-H (donor) and N2 (acceptor) motif mimics the Adenine ring of ATP, allowing it to form key hydrogen bonds with the kinase hinge region (e.g., residues like Glu/Leu).
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Gatekeeper Interaction: The C3-substituent (introduced via the Chloro handle) projects into the hydrophobic back pocket, often interacting with the "Gatekeeper" residue.
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Solvent Front: The C4-ester (or its amide derivatives) projects towards the solvent front, providing an ideal exit vector to attach solubilizing morpholine or piperazine moieties without disrupting the core binding mode.
References
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Organic Chemistry Portal. Synthesis of Indazoles: Recent Advances and Methodologies. Available at: [Link]
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Journal of Medicinal Chemistry. Structure-Activity Relationships of Indazole Arylsulfonamides as CCR4 Antagonists. (Discusses 3-chloro-4-substituted indazole reactivity).[2][3] Available at: [Link]
Sources
- 1. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2016185485A2 - Process for the preparation of n-[4-[(3-chloro-4-fluoro phenyl) amino]-7-[[(3s)-tetrahydro-3-furanyl]oxy]-6-quinazolinyl]-4- (dimethyl amino)-(2e)-2-butenamide (2z)-2-butenedioate (1 :2) and its polymorphs thereof - Google Patents [patents.google.com]
- 3. US3564000A - Process for preparing 3-chloro-4-hydroxy-1,2,5-thiadiazole derivatives - Google Patents [patents.google.com]
